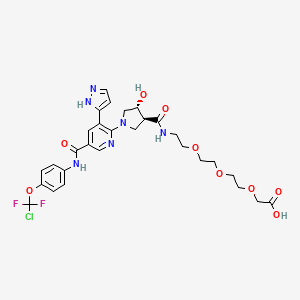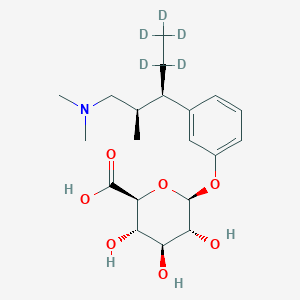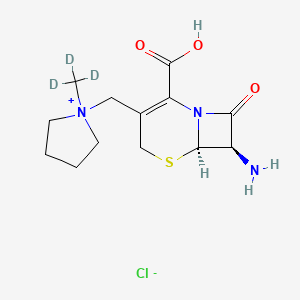
NMP-ACA-d3 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMP-ACA-d3 (chloride) is a deuterated derivative of NMP-ACA, a compound used in various scientific and industrial applications. The deuterium labeling (d3) is often used in research to trace the compound’s behavior in different environments. This compound is known for its stability and unique chemical properties, making it valuable in fields such as polymer science and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of NMP-ACA-d3 (chloride) typically involves the reaction of NMP (N-Methyl-2-pyrrolidone) with ACA (N-(p-Amylcinnamoyl)anthranilic acid) in the presence of deuterium chloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of NMP-ACA-d3 (chloride) involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
NMP-ACA-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced form.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield NMP-ACA-d3 oxide, while reduction could produce NMP-ACA-d3 alcohol .
Applications De Recherche Scientifique
NMP-ACA-d3 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in studies involving deuterium tracing to understand metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of NMP-ACA-d3 (chloride) involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular functions. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A solvent with similar properties but without deuterium labeling.
N-(p-Amylcinnamoyl)anthranilic acid (ACA): The non-deuterated form of the compound.
Dimethyl sulfoxide (DMSO): Another dipolar aprotic solvent with similar applications
Uniqueness
NMP-ACA-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing studies in research. This makes it particularly valuable in fields requiring precise tracking of molecular interactions and metabolic pathways .
Propriétés
Formule moléculaire |
C13H20ClN3O3S |
|---|---|
Poids moléculaire |
336.85 g/mol |
Nom IUPAC |
(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3; |
Clé InChI |
UVKYDOZUOXJZSR-KUDVEPGFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O.[Cl-] |
SMILES canonique |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


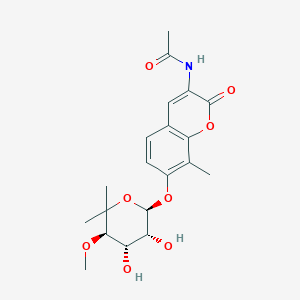
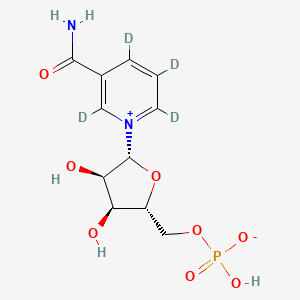
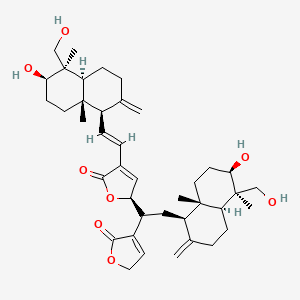
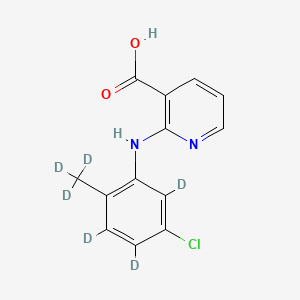
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

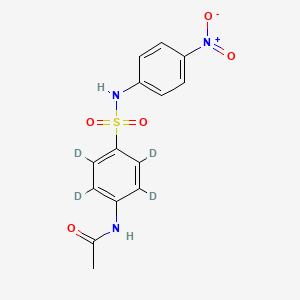
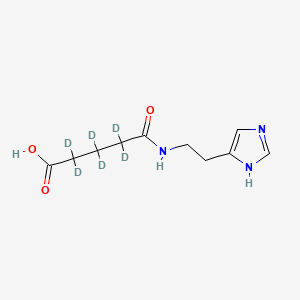
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

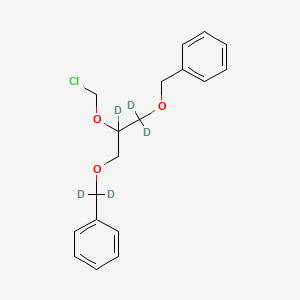
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
